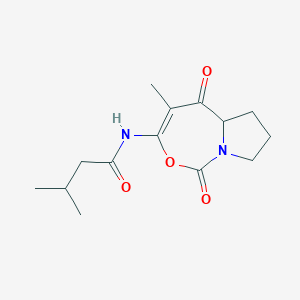
Dmt-2'-O-me-ra(bz) アミダイト
概要
説明
2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a modified phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance nuclease resistance and hybridization affinity, making it a crucial component in various research and therapeutic applications .
科学的研究の応用
2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Biology: It is employed in the development of antisense oligonucleotides, small interfering RNA (siRNA), and aptamers for gene regulation and therapeutic purposes.
Medicine: It is used in the development of oligonucleotide-based drugs for treating genetic disorders and cancers.
Industry: It is utilized in the production of diagnostic assays and molecular probes .
作用機序
The mechanism of action of 2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the incorporation of the modified nucleoside into oligonucleotides, which enhances their stability and binding affinity. The 2’-O-methyl modification provides resistance to nuclease degradation, while the benzoyl protection at the N6 position ensures selective incorporation during synthesis .
生化学分析
Biochemical Properties
Dmt-2’-O-me-ra(bz) amidite: plays a crucial role in biochemical reactions, particularly in the synthesis of RNA and DNA oligonucleotides. It is known for its exceptional hybridization properties with complementary DNA or RNA, as well as its increased stability against enzymatic degradation compared to natural nucleic acids . The compound interacts with various enzymes and proteins involved in nucleic acid synthesis, such as polymerases and ligases, facilitating the incorporation of modified nucleotides into growing nucleic acid chains. These interactions are primarily based on the structural compatibility of Dmt-2’-O-me-ra(bz) amidite with the active sites of these enzymes, allowing for efficient and accurate synthesis of oligonucleotides.
Cellular Effects
The effects of Dmt-2’-O-me-ra(bz) amidite on various types of cells and cellular processes are significant. This compound influences cell function by enhancing the stability and hybridization of synthetic oligonucleotides, which can be used in various applications such as gene silencing, antisense therapy, and diagnostic probes . By stabilizing the oligonucleotides, Dmt-2’-O-me-ra(bz) amidite helps in maintaining the integrity of the genetic material being studied or manipulated, thereby improving the accuracy and efficiency of cellular processes such as gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, Dmt-2’-O-me-ra(bz) amidite exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes involved in nucleic acid synthesis, facilitating the incorporation of modified nucleotides into oligonucleotides . This binding interaction is crucial for the compound’s role in enhancing the stability and hybridization properties of synthetic nucleic acids. Additionally, Dmt-2’-O-me-ra(bz) amidite may influence gene expression by stabilizing antisense oligonucleotides that bind to target mRNA, preventing its translation and thereby regulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dmt-2’-O-me-ra(bz) amidite can change over time. The compound is known for its stability under standard storage conditions, typically at 2-8°C . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Dmt-2’-O-me-ra(bz) amidite may undergo degradation, which can affect its ability to stabilize and hybridize nucleic acids. Long-term studies have shown that the compound maintains its properties for extended periods when stored properly, but its effectiveness may diminish if exposed to adverse conditions.
Dosage Effects in Animal Models
The effects of Dmt-2’-O-me-ra(bz) amidite vary with different dosages in animal models. At optimal dosages, the compound effectively enhances the stability and hybridization of synthetic oligonucleotides, leading to improved outcomes in gene silencing and antisense therapy . At high doses, Dmt-2’-O-me-ra(bz) amidite may exhibit toxic or adverse effects, such as cellular toxicity or immune responses. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and any further increase in dosage does not lead to additional benefits but may instead cause harm.
Metabolic Pathways
Dmt-2’-O-me-ra(bz) amidite: is involved in various metabolic pathways related to nucleic acid synthesis. The compound interacts with enzymes such as polymerases and ligases, which are essential for the incorporation of modified nucleotides into oligonucleotides . These interactions facilitate the synthesis of stable and hybridizable nucleic acids, which can be used in various biochemical applications. Additionally, Dmt-2’-O-me-ra(bz) amidite may influence metabolic flux and metabolite levels by stabilizing synthetic oligonucleotides, thereby affecting the overall metabolic processes within cells.
Transport and Distribution
Within cells and tissues, Dmt-2’-O-me-ra(bz) amidite is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Dmt-2’-O-me-ra(bz) amidite can localize to specific compartments or organelles, where it exerts its effects on nucleic acid synthesis. The distribution of the compound within cells is crucial for its effectiveness in stabilizing and hybridizing synthetic oligonucleotides.
Subcellular Localization
The subcellular localization of Dmt-2’-O-me-ra(bz) amidite plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Dmt-2’-O-me-ra(bz) amidite may localize to the nucleus, where it can interact with enzymes involved in nucleic acid synthesis, or to the cytoplasm, where it can stabilize antisense oligonucleotides. The precise localization of the compound within cells is essential for its role in enhancing the stability and hybridization of synthetic nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves several key steps:
Protection of the Adenosine Nucleoside: The adenosine nucleoside is first protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group.
Methylation: The 2’-hydroxyl group is then methylated to form the 2’-O-methyl derivative.
Benzoylation: The N6 position of the adenosine is protected with a benzoyl group.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound typically involves automated synthesizers that carry out the sequential chemical reactions required for oligonucleotide synthesis. These synthesizers add phosphoramidites from the 3’ to 5’ direction, ensuring high efficiency and purity .
化学反応の分析
Types of Reactions
2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphite triester intermediate is oxidized to form a phosphate triester.
Deprotection: The DMT group is removed to expose the 5’-hydroxyl group for further chain elongation.
Substitution: The cyanoethyl group is removed under basic conditions to yield the final oligonucleotide product
Common Reagents and Conditions
Oxidizing Agents: Iodine in water and pyridine is commonly used for oxidation.
Deprotecting Agents: Trichloroacetic acid in dichloromethane is used for DMT removal.
Basic Conditions: Ammonium hydroxide is used for cyanoethyl group removal
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and hybridization properties, suitable for various research and therapeutic applications .
類似化合物との比較
Similar Compounds
2’-O-Methoxyethyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar backbone with enhanced duplex stability and nuclease resistance.
2’-Fluoro-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Provides increased binding affinity and stability.
Uniqueness
2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific combination of 2’-O-methyl and N6-benzoyl modifications, which together enhance nuclease resistance and hybridization affinity, making it highly suitable for therapeutic and diagnostic applications .
特性
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-PSVHYZMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551649 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110782-31-5 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



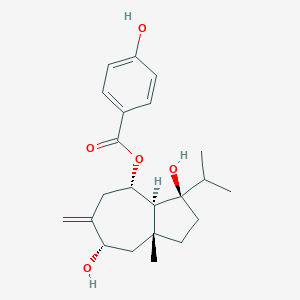
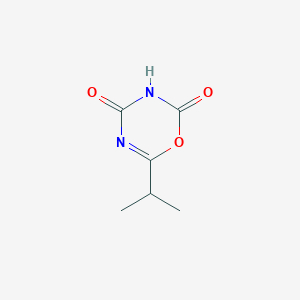

![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

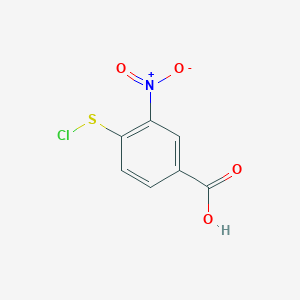
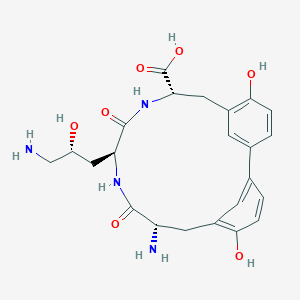

![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)


